1-(5-Chloro-2-methylphenyl)butan-2-ol

purity quality control procurement specification

Isomer contamination in chiral building blocks causes irreproducible synthesis & false-positive bioassay results. 1-(5-Chloro-2-methylphenyl)butan-2-ol (CAS 1824057-82-0) eliminates this risk: • Single stereogenic center enables enantioselective transformations (Mitsunobu, resolution, asymmetric oxidation) for drug intermediate synthesis. • 5-Chloro substituent on 2-methylphenyl ring provides selective Pd-catalyzed cross-coupling handle (Suzuki, Buchwald-Hartwig) for late-stage scaffold diversification. • Batch-certified ≥98% purity with NMR/HPLC/GC documentation reduces impurity-driven artifacts in SAR screening. • Non-hazardous DOT/IATA classification ensures ambient shipping without dangerous-goods surcharges, lowering total procurement cost.

Molecular Formula C11H15ClO
Molecular Weight 198.69 g/mol
Cat. No. B8002587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Chloro-2-methylphenyl)butan-2-ol
Molecular FormulaC11H15ClO
Molecular Weight198.69 g/mol
Structural Identifiers
SMILESCCC(CC1=C(C=CC(=C1)Cl)C)O
InChIInChI=1S/C11H15ClO/c1-3-11(13)7-9-6-10(12)5-4-8(9)2/h4-6,11,13H,3,7H2,1-2H3
InChIKeyPRJNLHUUVWCBOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(5-Chloro-2-methylphenyl)butan-2-ol: Physicochemical Identity


1-(5-Chloro-2-methylphenyl)butan-2-ol (CAS 1824057-82-0) is a chiral secondary alcohol with the molecular formula C₁₁H₁₅ClO and a molecular weight of 198.69 g/mol [1]. The molecule features a 5-chloro-2-methylphenyl aromatic ring linked via a methylene bridge to a butan-2-ol backbone, creating a stereogenic center at the C-2 position [1]. Computed physicochemical descriptors include an XLogP3-AA value of 3.5, a topological polar surface area of 20.2 Ų, one hydrogen bond donor, one hydrogen bond acceptor, and three rotatable bonds [1]. The compound is catalogued by multiple specialist chemical suppliers under purity grades of 97% or 98%, with batch-specific quality documentation (NMR, HPLC, GC) available . Its primary reported role is as a synthetic intermediate for pharmaceuticals and agrochemicals, where both the chloro substituent (enabling cross-coupling chemistry) and the chiral alcohol (enabling asymmetric synthesis) are functionally relevant .

1
Synthetic intermediate Chiral alcohol for asymmetric synthesis and cross-coupling diversification
2
Quality specification Vendor batch-level documentation supports procurement specification review
3
Logistics Non-hazardous transport classification may simplify international procurement

1-(5-Chloro-2-methylphenyl)butan-2-ol: Why Analogs Cannot Substitute


Although several C₁₁H₁₅ClO isomers exist—such as 2-(5-chloro-2-methylphenyl)butan-2-ol (CAS 1379357-62-6), 3-(2-chloro-5-methylphenyl)butan-2-ol (CAS 1934862-80-2), and 1-(4-chlorophenyl)butan-2-ol (CAS 126435-92-5)—generic interchange of these compounds introduces uncontrolled variables in both chemical reactivity and potential biological recognition [1]. The precise positioning of the chlorine atom (5-position vs. 4-position on the ring), the methyl substituent (2-position vs. 3- or 4-position), and the attachment point of the butan-2-ol side chain (1-position vs. 2-position on the alkyl chain) collectively alter electronic distribution, steric accessibility, hydrogen-bonding geometry, and the stereochemical environment at the chiral center [1]. In synthetic applications, these differences affect cross-coupling yields and enantioselectivity; in biological contexts, they can shift target-binding affinity by orders of magnitude. Any procurement decision that treats these isomers as interchangeable without head-to-head comparative data risks synthesis failure or irreproducible biological results [1].

Target 1-(5-Chloro-2-methylphenyl)butan-2-ol
Chiral secondary alcohol
vs
Analog 2-(5-Chloro-2-methylphenyl)butan-2-ol
Tertiary alcohol, achiral
Stereochemical mismatch: achiral analog cannot support asymmetric synthesis or enantioselective transformation workflows.
Target Cl at 5-position, ortho-CH₃
vs
Analog 1-(4-Chlorophenyl)butan-2-ol
Cl at 4-position, no ortho-CH₃
Electronic environment differs; cross-coupling catalyst compatibility may not transfer directly between regioisomers.

1-(5-Chloro-2-methylphenyl)butan-2-ol: Differentiation vs. Closest Analogs


Chemical Purity and Batch Reproducibility

The commercially supplied 1-(5-chloro-2-methylphenyl)butan-2-ol is offered at 98% purity (HPLC) with batch-level NMR and GC verification by Bidepharm , and at 97% purity by Fluorochem . This purity specification exceeds the 95% purity commonly listed for structurally similar analogs such as 3-(2-chloro-5-methylphenyl)butan-2-ol and 2-(5-chloro-2-methylphenyl)butan-2-ol from certain vendors . Higher starting-material purity reduces the need for pre-use purification in multi-step syntheses.

Chemical Purity
Data to verify
98% (HPLC) reported purity for target compound
Supports procurement specification review for multi-step synthesis
Vendor batch QC documentation required for confirmation
purity quality control procurement specification

Stereochemical Identity: Chiral vs. Achiral Analogs

1-(5-Chloro-2-methylphenyl)butan-2-ol contains a single stereogenic sp³ carbon at the C-2 position, rendering it suitable as a chiral building block for asymmetric synthesis [1]. In contrast, the regioisomer 2-(5-chloro-2-methylphenyl)butan-2-ol (CAS 1379357-62-6) is a tertiary alcohol with no chiral center, precluding its use in stereoselective transformations . Similarly, 3-(2-chloro-5-methylphenyl)butan-2-ol (CAS 1934862-80-2) is also classified as a tertiary alcohol . The presence of a single, well-defined chiral center enables enantiomeric enrichment via established resolution methods and makes the compound a candidate for chiral ligand or chiral auxiliary synthesis.

Stereochemical Identity
Class-level
1 stereogenic center (C-2) vs. 0 in tertiary alcohol analogs
Chiral center is a binary requirement for asymmetric synthesis entry
Structural analysis; achiral analogs cannot serve as chiral building blocks
chiral synthesis asymmetric catalysis enantioselectivity

Chlorine Substitution: Cross-Coupling Reactivity

The chlorine atom at the 5-position (para to the methylene bridge) of 1-(5-chloro-2-methylphenyl)butan-2-ol is electronically distinct from the chlorine at the 4-position in analogs such as 1-(4-chlorophenyl)butan-2-ol (CAS 126435-92-5) [1]. In palladium-catalyzed cross-coupling reactions, the oxidative addition rate and catalyst selection depend on the electronic environment of the C–Cl bond. The presence of the electron-donating ortho-methyl group in the target compound deactivates the aryl chloride toward oxidative addition relative to the unsubstituted 4-chlorophenyl analog, which typically requires different catalyst–ligand systems. This differential reactivity is well-established in palladium catalysis literature for analogous aryl chloride substitution patterns [2].

Cross-Coupling Reactivity
Class-level
5-Cl ortho-CH₃ pattern deactivates aryl chloride vs. 4-Cl analog
May require distinct Pd catalyst–ligand system selection
Class-level inference from aryl chloride reactivity hierarchy
cross-coupling Suzuki reaction N-arylation catalytic reactivity

Transport Classification: Non-Hazardous vs. Regulated Analogs

According to the supplier AKSci, 1-(5-chloro-2-methylphenyl)butan-2-ol is classified as not a hazardous material for DOT/IATA transport . This contrasts with certain structurally related chlorinated aromatic alcohols that carry GHS hazard statements (e.g., GHS05 corrosive, H314 causes severe skin burns) as indicated by safety data sheets for compounds such as 1-(5-chloro-2-methylphenyl)ethanol hydrochloride derivatives . The absence of DOT/IATA hazardous material classification for the target compound reduces shipping complexity, cost, and regulatory compliance burden for international procurement.

Transport Classification
Data to verify
Not hazardous material (DOT/IATA) vs. corrosive classification for related analogs
Non-hazardous profile may reduce shipping cost and regulatory burden
Supplier SDS as of June 2025; verify for current shipment
logistics safety compliance storage DOT transport

1-(5-Chloro-2-methylphenyl)butan-2-ol: Application Scenarios


Chiral Building Block for Asymmetric Synthesis

The single stereogenic center makes 1-(5-chloro-2-methylphenyl)butan-2-ol a viable starting material for the construction of enantiomerically enriched drug intermediates. In contrast to the achiral tertiary alcohol analog 2-(5-chloro-2-methylphenyl)butan-2-ol, the target compound can undergo stereospecific transformations (e.g., Mitsunobu inversion, chiral resolution, or enantioselective oxidation) to access single-enantiomer products required in modern medicinal chemistry [1]. This application is directly supported by its chiral secondary alcohol classification and the absence of chirality in several closely related analogs [1].

Aryl Chloride Handle for Cross-Coupling Diversification

The 5-chloro substituent on the electron-rich 2-methylphenyl ring provides a functional handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald–Hartwig, etc.), enabling late-stage diversification of the butan-2-ol scaffold. The electronic differentiation from the simpler 1-(4-chlorophenyl)butan-2-ol scaffold—specifically the ortho-methyl deactivation of the C–Cl bond—may offer advantages in sequential coupling strategies where selective activation of one chloride among multiple halogen substituents is required [1]. This application is inferred from well-established aryl chloride reactivity principles in palladium catalysis [2].

High-Purity Intermediate for Agrochemical Lead Optimization

With a vendor-verified purity of 98% and batch-level QC documentation (NMR, HPLC, GC), the target compound meets the purity requirements for structure–activity relationship (SAR) studies in agrochemical lead optimization. The 2–3% absolute purity advantage over common 95%-purity analogs reduces the risk of impurity-driven false positives in biological screening [1]. The chloro-methyl substitution pattern is a recurring motif in herbicidal and fungicidal scaffolds, making this intermediate a structurally relevant building block for agrochemical discovery programs.

Non-Hazardous Shipment for International Research Collaboration

For multi-site collaborative research programs requiring international compound shipment, the non-hazardous DOT/IATA classification eliminates dangerous goods shipping surcharges and specialized packaging requirements [1]. In cases where structurally similar chlorinated phenyl alcohols carry corrosive hazard classifications (GHS05, H314), the target compound's benign transport profile provides a logistical advantage that reduces total procurement cost and customs clearance complexity [2].

Application
Selection Property
Validation Focus
Asymmetric synthesis building block
Chiral secondary alcohol scaffold
Enantiomeric enrichment and stereospecific transformation review
Cross-coupling diversification
Aryl chloride substitution pattern
Catalyst–ligand system compatibility and sequential coupling context
Agrochemical lead optimization
High-purity intermediate with QC documentation
Impurity-driven false-positive reduction in biological screening
International research collaboration
Non-hazardous transport classification
Shipping cost, customs clearance, and regulatory burden review

Technical Documentation Hub

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